molecular formula C16H15ClN2O5S B11693453 Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B11693453
M. Wt: 382.8 g/mol
InChI Key: VOIUSUOXVCSUHL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE: is an organic compound with a complex structure, featuring a thiophene ring substituted with ethyl, chloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzamide through an amination reaction. The final step involves the formation of the thiophene ring and esterification to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLORO-5-NITROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.8 g/mol

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C16H15ClN2O5S/c1-3-10-8-12(16(21)24-4-2)15(25-10)18-14(20)11-7-9(19(22)23)5-6-13(11)17/h5-8H,3-4H2,1-2H3,(H,18,20)

InChI Key

VOIUSUOXVCSUHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OCC

Origin of Product

United States

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